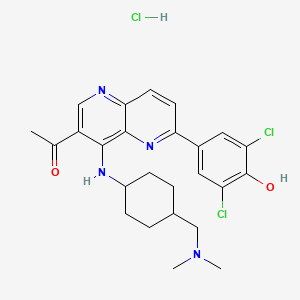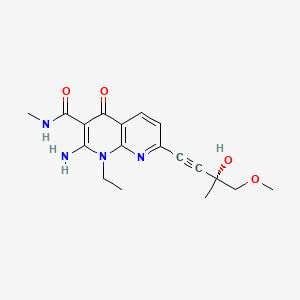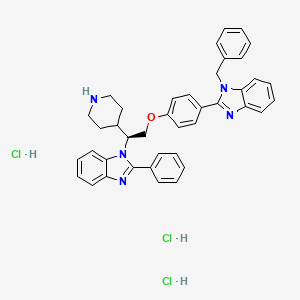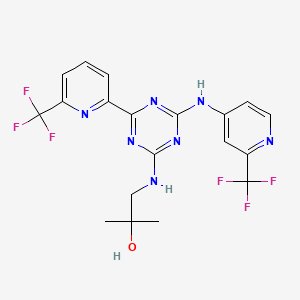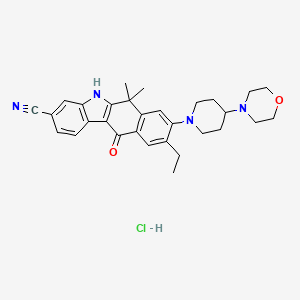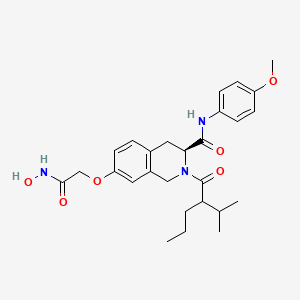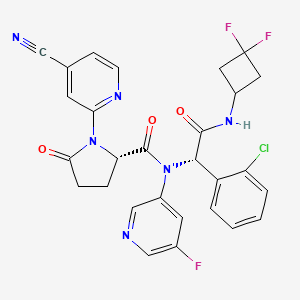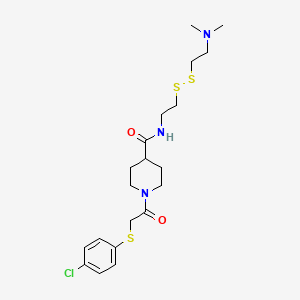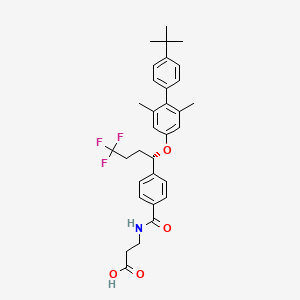![molecular formula C19H29Cl2N3O3 B560214 1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride CAS No. 159187-70-9](/img/structure/B560214.png)
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride
Übersicht
Beschreibung
MM 77 Dihydrochlorid: ist ein hochpotenter und ziemlich selektiver Ligand für den 5-Hydroxytryptamin-Rezeptor 1A, der als vollständiger Antagonist an postsynaptischen Rezeptoren wirken kann . Diese Verbindung ist bekannt für ihre angstlösende Aktivität und wurde in der wissenschaftlichen Forschung weit verbreitet eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von MM 77 Dihydrochlorid beinhaltet die Reaktion von 1-(2-Methoxyphenyl)-4-(4-Succinimidobutyl)piperazin mit Salzsäure zur Bildung des Dihydrochloridsalzes . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und kontrollierte Temperatureinstellungen, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von MM 77 Dihydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsverfahren, um ein Produkt mit einer Reinheit von über 98 % zu erreichen . Die Verbindung wird dann bei Raumtemperatur gelagert, um ihre Stabilität zu erhalten .
Wissenschaftliche Forschungsanwendungen
MM 77 dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
MM 77 dihydrochloride is a potent postsynaptic antagonist of the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and mediates inhibitory neurotransmission .
Mode of Action
As an antagonist, MM 77 dihydrochloride binds to the 5-HT1A receptor and blocks its activation by serotonin. This prevents the receptor from triggering the downstream signaling pathways that it normally would when activated by serotonin .
Biochemical Pathways
The 5-HT1A receptor is involved in several different biochemical pathways. When serotonin binds to the receptor, it typically triggers a cellular response that involves the inhibition of adenylyl cyclase, decreased production of cAMP, and the opening of potassium channels. By blocking the activation of the receptor, MM 77 dihydrochloride can disrupt these pathways and prevent the cellular responses they mediate .
Pharmacokinetics
Like other small molecule drugs, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by enzymes in the liver, and excreted in the urine or feces .
Result of Action
By blocking the activation of the 5-HT1A receptor, MM 77 dihydrochloride can alter the normal functioning of cells that express this receptor. This can lead to a variety of effects, depending on the specific cell type and the role of the 5-HT1A receptor in that cell. For example, MM 77 dihydrochloride has been reported to exhibit anxiolytic-like activity, suggesting that it may reduce anxiety by blocking the activation of 5-HT1A receptors in the brain .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
MM 77 dihydrochloride interacts with the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that inhibits adenylyl cyclase activity in a dose-dependent manner .
Cellular Effects
MM 77 dihydrochloride, as a potent postsynaptic antagonist of the 5-HT1A receptor, can influence cell function by modulating serotonin signaling . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of MM 77 dihydrochloride involves its action as an antagonist of the 5-HT1A receptor . By binding to this receptor, MM 77 dihydrochloride prevents serotonin from binding and exerting its typical effects. This can lead to changes in gene expression and cellular responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MM 77 dihydrochloride involves the reaction of 1-(2-methoxyphenyl)-4-(4-succinimidobutyl)piperazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and controlled temperature settings to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of MM 77 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity greater than 98% . The compound is then stored at room temperature to maintain its stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen: MM 77 Dihydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Methoxyphenyl- und Succinimidobutylgruppen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Salzsäure, organische Lösungsmittel wie DMSO und verschiedene Katalysatoren, um die Reaktion zu erleichtern . Die Bedingungen beinhalten häufig kontrollierte Temperaturen und pH-Werte, um die Reaktionsgeschwindigkeit und Ausbeute zu optimieren .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von MM 77 Dihydrochlorid, die die Kernstruktur beibehalten, aber Modifikationen an den funktionellen Gruppen aufweisen .
Wissenschaftliche Forschungsanwendungen
MM 77 Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
MM 77 Dihydrochlorid übt seine Wirkungen aus, indem es an den 5-Hydroxytryptamin-Rezeptor 1A bindet und als Antagonist wirkt . Diese Bindung hemmt die Aktivität des Rezeptors, was zu einer Abnahme der nachgeschalteten Signalwege führt, die mit Angstzuständen und anderen neurologischen Funktionen verbunden sind . Die molekularen Zielstrukturen umfassen die postsynaptischen Rezeptoren, und die beteiligten Pfade beziehen sich hauptsächlich auf die Modulation der Neurotransmitterfreisetzung .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Einzigartigkeit: MM 77 Dihydrochlorid ist aufgrund seiner hohen Potenz und Selektivität für den 5-Hydroxytryptamin-Rezeptor 1A einzigartig, was es zu einem wertvollen Werkzeug in der Grundlagen- und angewandten Forschung macht . Seine angstlösende Aktivität unterscheidet es außerdem von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVVOZXHNDRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662760 | |
| Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159311-94-1 | |
| Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



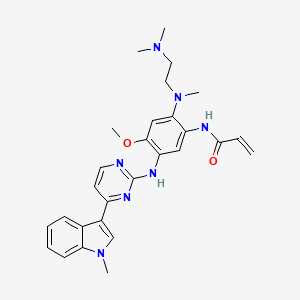
![(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B560135.png)
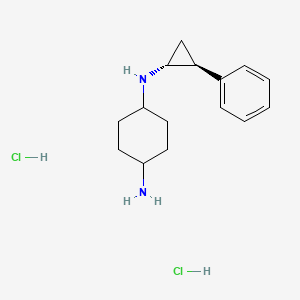
![1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride](/img/structure/B560138.png)
